molecular formula C15H14N2O4 B085641 N-(4-Methoxyphenyl)-N-methyl-4-nitrobenzamide CAS No. 1092-52-0

N-(4-Methoxyphenyl)-N-methyl-4-nitrobenzamide

Cat. No. B085641
CAS RN: 1092-52-0
M. Wt: 286.28 g/mol
InChI Key: ZZGABEASRMLXSY-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-N-methyl-4-nitrobenzamide, also known as MNBA, is a chemical compound that has been widely studied for its potential applications in scientific research. MNBA belongs to the class of compounds known as benzamides, which have been shown to possess a range of biological activities.

Mechanism Of Action

The mechanism of action of N-(4-Methoxyphenyl)-N-methyl-4-nitrobenzamide is not yet fully understood, but it is thought to involve the inhibition of protease activity through the formation of a covalent bond between the compound and the active site of the protease.

Biochemical And Physiological Effects

N-(4-Methoxyphenyl)-N-methyl-4-nitrobenzamide has been shown to have a range of biochemical and physiological effects, including the inhibition of protease activity and the induction of apoptosis (programmed cell death) in cancer cells. N-(4-Methoxyphenyl)-N-methyl-4-nitrobenzamide has also been shown to possess anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One advantage of using N-(4-Methoxyphenyl)-N-methyl-4-nitrobenzamide in lab experiments is its high selectivity for protease activity, which makes it a useful tool for studying the role of proteases in various biological processes. However, one limitation of N-(4-Methoxyphenyl)-N-methyl-4-nitrobenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several potential future directions for research on N-(4-Methoxyphenyl)-N-methyl-4-nitrobenzamide, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for the treatment of cancer, and the exploration of its potential as a tool for studying protease activity in vivo. Additionally, further research is needed to fully elucidate the mechanism of action of N-(4-Methoxyphenyl)-N-methyl-4-nitrobenzamide and to better understand its biochemical and physiological effects.

Synthesis Methods

N-(4-Methoxyphenyl)-N-methyl-4-nitrobenzamide can be synthesized using a variety of methods, including the reaction of 4-nitrobenzoic acid with N-methyl-4-aminophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product can then be purified using column chromatography or recrystallization.

Scientific Research Applications

N-(4-Methoxyphenyl)-N-methyl-4-nitrobenzamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of protease activity in cells. N-(4-Methoxyphenyl)-N-methyl-4-nitrobenzamide has also been shown to possess anti-tumor activity and may have potential as a therapeutic agent for the treatment of cancer.

properties

CAS RN

1092-52-0

Product Name

N-(4-Methoxyphenyl)-N-methyl-4-nitrobenzamide

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N-methyl-4-nitrobenzamide

InChI

InChI=1S/C15H14N2O4/c1-16(12-7-9-14(21-2)10-8-12)15(18)11-3-5-13(6-4-11)17(19)20/h3-10H,1-2H3

InChI Key

ZZGABEASRMLXSY-UHFFFAOYSA-N

SMILES

CN(C1=CC=C(C=C1)OC)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CN(C1=CC=C(C=C1)OC)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

synonyms

N-Methyl-N-(4-methoxyphenyl)-4-nitrobenzamide

Origin of Product

United States

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